![molecular formula C13H9BrFN3O3 B4116013 N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea](/img/structure/B4116013.png)
N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea
Overview
Description
N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea, also known as BFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. BFN is a member of the urea family of compounds and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes. N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of several kinases, including JNK, ERK, and p38. It has also been shown to inhibit the activity of phosphatases, including PP2A and PTP1B. Inhibition of these enzymes can lead to a variety of cellular effects, including cell cycle arrest, apoptosis, and decreased cell migration and invasion.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea can induce apoptosis in cancer cells and inhibit cell migration and invasion. N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea has also been shown to have antitumor activity in vivo, with studies demonstrating its ability to inhibit tumor growth in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea is its broad spectrum of activity against a variety of enzymes. This makes it a promising candidate for the development of drugs targeting multiple pathways. However, one limitation of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea is its relatively low potency compared to other inhibitors. This may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea. One area of interest is the development of more potent analogs of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea. This could be achieved through structure-activity relationship studies or the use of computational modeling. Another area of interest is the investigation of the synergistic effects of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea with other drugs or compounds. Finally, the development of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea-based drug delivery systems could improve the efficacy and specificity of N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea in vivo.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on a variety of enzymes, including kinases, phosphatases, and proteases. N-(4-bromo-2-fluorophenyl)-N'-(4-nitrophenyl)urea has also been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3O3/c14-8-1-6-12(11(15)7-8)17-13(19)16-9-2-4-10(5-3-9)18(20)21/h1-7H,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBVYOJLKLAKBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorophenyl)-3-(4-nitrophenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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